N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
Overview
Description
N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and phenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate aromatic amines with aldehydes or ketones under controlled conditions. One common method is the Schiff base formation, where an aromatic amine reacts with an aldehyde in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces amines.
Scientific Research Applications
N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism by which N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
- N-[(E)-(3-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
- N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
Uniqueness
What sets N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a more potent candidate for various applications.
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O/c1-30-21-13-9-19(10-14-21)23-15-22(18-5-3-2-4-6-18)27-24(28-23)29-26-16-17-7-11-20(25)12-8-17/h2-16H,1H3,(H,27,28,29)/b26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUUMRFNZKXHQC-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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